4-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine
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Overview
Description
4-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine is a synthetic organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Piperidine: The final step involves coupling the triazole derivative with piperidine under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents like bromine or nitronium ions can be employed in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The triazole ring can interact with enzyme active sites, potentially inhibiting their function. The piperidine moiety may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant that also contains a trifluoromethyl group.
Trifluoromethylphenylpiperazine: A compound with similar structural features but different pharmacological properties.
Uniqueness: 4-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine is unique due to the combination of its trifluoromethyl group, triazole ring, and piperidine moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15F3N4 |
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Molecular Weight |
296.29 g/mol |
IUPAC Name |
4-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]piperidine |
InChI |
InChI=1S/C14H15F3N4/c15-14(16,17)11-3-1-2-10(8-11)13-19-12(20-21-13)9-4-6-18-7-5-9/h1-3,8-9,18H,4-7H2,(H,19,20,21) |
InChI Key |
LEHSBMVAIFZZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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